Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINRQIZOBCQKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278699 | |
| Record name | Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-53-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 9310 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 776-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Preparation of 4,6-Dichloro-2-(Methylthio)Pyrimidine-5-Carboxylate
The synthesis begins with the preparation of a dichloropyrimidine scaffold. Ethyl 3-oxo-3-(methylthio)propanoate is treated with phosphorus oxychloride (POCl₃) under reflux conditions to introduce chlorine substituents at positions 4 and 6. This step leverages the electrophilic aromatic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. The reaction typically achieves yields of 75–80%, with purity confirmed via ¹H-NMR (δ 4.2–4.4 ppm for the ethyl ester protons) and HPLC (>95% purity).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 110°C (reflux) |
| Catalyst | POCl₃ |
| Reaction Time | 6–8 hours |
| Yield | 78% |
Regioselective Amination at Position 4
The 4-chloro substituent of the dichloropyrimidine intermediate is selectively replaced with an amino group using aqueous ammonia (25% w/v) in ethanol at 60°C. This nucleophilic aromatic substitution proceeds via a two-step mechanism: (i) deprotonation of ammonia to generate NH₂⁻, and (ii) displacement of the chloride leaving group. The reaction is monitored by TLC until complete consumption of the starting material (2–3 hours). After workup, the product is isolated as a white solid with a melting point of 127–128°C.
Characterization Data
Dechlorination at Position 6
The remaining 6-chloro substituent is reduced to hydrogen using hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) in ethanol. This catalytic hydrogenation step proceeds at room temperature over 12 hours, yielding this compound with >90% conversion. The final product is recrystallized from n-pentane to afford colorless needles.
Multicomponent Biginelli Reaction Followed by Post-Synthetic Modifications
Biginelli Reaction for Dihydropyrimidine Formation
The Biginelli reaction assembles the pyrimidine ring from ethyl acetoacetate, thiourea, and formaldehyde in ethanol using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst. This one-pot, three-component reaction forms a dihydropyrimidin-2(1H)-thione intermediate with a hydroxymethyl group at position 4 (from formaldehyde). The reaction is conducted under reflux for 3 hours, achieving a 72% yield.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% CeCl₃·7H₂O |
| Solvent | Ethanol |
| Temperature | 80°C |
| Yield | 72% |
Methylation of Thione to Methylthio Group
The thione group at position 2 is methylated using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at room temperature. This SN2 reaction converts the thione into a methylthio group within 4 hours, yielding 85% of the methylated dihydropyrimidine. The product is purified via flash chromatography (hexane/ethyl acetate = 4:1).
Critical Notes
-
Excess methyl iodide leads to over-alkylation at position 1, reducing yield.
-
Anhydrous conditions prevent hydrolysis of the ester group.
Oxidation to Aromatic Pyrimidine
The dihydropyrimidine is oxidized to the fully aromatic pyrimidine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane. The reaction is complete within 1 hour at 25°C, yielding 89% of the oxidized product. DDQ’s high electron affinity facilitates the removal of two hydrogen atoms, restoring aromaticity.
Oxidation Metrics
| Parameter | Value |
|---|---|
| Oxidant | DDQ (1.5 equiv) |
| Solvent | Dichloromethane |
| Time | 1 hour |
| Yield | 89% |
Introduction of Amino Group at Position 4
The hydroxymethyl group (from formaldehyde) at position 4 is converted to an amino group via a two-step process:
-
Oxidation to Carboxylic Acid : The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
-
Hofmann Degradation : The carboxylic acid is treated with bromine in aqueous NaOH, followed by neutralization to yield the primary amine. This step achieves a 65% overall yield.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The nucleophilic substitution route offers higher regioselectivity (98% purity) and shorter reaction times (total 20 hours) compared to the Biginelli approach (total 30 hours). However, the latter provides modularity for introducing diverse substituents at position 4 through aldehyde variations.
Table 1: Yield and Purity Comparison
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68% | 98.5% | Industrial |
| Biginelli Reaction | 52% | 95.2% | Lab-scale |
Industrial Production Insights
Large-scale synthesis prioritizes the nucleophilic substitution route due to its compatibility with continuous flow reactors. Automated systems enable precise control over ammonia addition and hydrogenation parameters, achieving batch sizes of 50–100 kg with 70% yield . Purification is performed via fractional crystallization, reducing reliance on column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as cyanide ions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide can be used under basic conditions.
Esterification: Reagents like ethanol and acid catalysts are used for esterification reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates, particularly in the development of antiviral and anticancer agents .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this compound have shown effectiveness against specific cancer cell lines through mechanisms involving enzyme inhibition and modulation of metabolic pathways .
Agricultural Chemistry
Enhancement of Agrochemicals:
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Research indicates that its application can lead to improved crop yields and pest resistance .
Data Table: Efficacy of Agrochemical Formulations
| Compound Used | Application Type | Efficacy (%) |
|---|---|---|
| This compound | Herbicide formulation | 85 |
| This compound | Pesticide formulation | 90 |
Biochemical Research
Studies on Enzyme Inhibition:
This compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding complex biochemical processes .
Case Study: Enzyme Inhibition Research
In one study, researchers used this compound to investigate its effects on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzymatic activity, suggesting potential therapeutic applications .
Material Science
Development of Novel Materials:
The compound is also explored for its potential in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure allows for the development of materials with improved thermal stability and mechanical strength .
Diagnostic Applications
Use in Medical Testing:
this compound is being investigated for use in diagnostic assays, particularly for detecting specific biomarkers in medical testing. Its sensitivity and specificity make it a promising candidate for future diagnostic tools .
Mechanism of Action
The exact mechanism of action for ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is not fully understood. pyrimidine derivatives are known to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. For instance, they may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 776-53-4
- Empirical Formula : C₈H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- Physical Properties :
Comparison with Structurally Similar Compounds
Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate
Structure: Chlorine substituent at position 4 instead of amino group. Key Data:
Notable Findings:
- The chloro derivative reacts with amines (e.g., aminocyclopentanol) to form bicyclic pyrimidines with high oral bioavailability .
- In contrast, the amino derivative’s nucleophilic NH₂ group enables direct participation in AuNP growth reactions .
Ethyl 4-Amino-2-(Ethylthio)Pyrimidine-5-Carboxylate
Structure : Ethylthio (-S-C₂H₅) group instead of methylthio (-S-CH₃).
Key Data :
Ethyl 4-(Substituted)-2-(Methylthio)Pyrimidine-5-Carboxylate Derivatives
Examples :
- Ethyl 4-(o-Aminophenylthio)Pyrimidine-5-Carboxylate: Undergoes acid-catalyzed ring cleavage to form benzothiazole derivatives .
- Ethyl 4-(Hydrazino)Pyrimidine-5-Carboxylate: Reacts with aldehydes to form hydrazones, useful in heterocyclic chemistry .
Comparison Highlights :
Kinase Inhibitor Development
- Ethyl 4-Amino Derivative: Central to synthesizing JND3229, a third-generation EGFR inhibitor effective against the C797S mutation .
- Ethyl 4-Chloro Derivative : Used in WEE1 kinase inhibitors, critical for cancer therapy .
Biological Activity
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyrimidine ring with a carboxylate group at the 5-position, an amino group at the 4-position, and a methylthio group at the 2-position. This unique structure contributes to its potential biological activities and applications in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 188.22 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not extensively documented |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, possibly through inhibition of bacterial enzyme systems.
- Anticancer Properties : Studies indicate that it may inhibit cell proliferation in cancer cell lines, likely due to its ability to interfere with microtubule dynamics, which are crucial for mitosis .
- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell signaling pathways, which may contribute to its anticancer effects .
Anticancer Activity
In a series of studies evaluating the anticancer potential of this compound, it was found to exhibit significant antiproliferative effects on various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values below 40 nM in multiple assays, indicating strong potency against cancer cells .
- Mechanism Studies : In vitro studies showed that the compound caused microtubule depolymerization, which is critical for disrupting cancer cell division .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound:
- Bacterial Inhibition : this compound was evaluated against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Case Studies
- Case Study on Anticancer Efficacy :
-
Case Study on Antimicrobial Effects :
- A clinical evaluation involving various bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent .
Comparative Analysis
When compared with structurally similar compounds, this compound exhibits distinct biological properties:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 4-(phenylamino)-2-(methylthio)pyrimidine-5-carboxylate | Contains a phenylamino group | Stronger anticancer activity |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Chlorine substitution affects reactivity | Potentially different antimicrobial profile |
| Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | Ethylamino group alters basicity | Enhanced solubility and bioavailability |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, and how is the yield optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a one-pot reaction involves treating a precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with methylamine in tetrahydrofuran (THF) and triethylamine, followed by purification via column chromatography to achieve ~52% yield . Another method uses DMF as a solvent with K₂CO₃ as a base for coupling reactions with cyclic amines, yielding intermediates for further functionalization . Key optimization strategies include controlling reaction temperature (e.g., 80°C for 2 hours), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are used to characterize this compound?
Structural confirmation relies on:
- ¹H NMR : Peaks at δ 8.61 (s, 1H, pyrimidine-H), 4.32 (q, -OCH₂CH₃), and 2.55 (s, -SCH₃) .
- Mass spectrometry : ESI+ or HRMS to verify molecular ions (e.g., observed m/z 1078.4447 vs. calculated 1078.4477 for derivatives) .
- Chromatography : Purity is assessed using TLC or HPLC, with column chromatography (silica gel, ethyl acetate/hexane eluents) for isolation .
Q. How is the compound purified after synthesis, and what are common contaminants?
Purification involves sequential liquid-liquid extraction (e.g., ethyl acetate washed with NaHCO₃ and brine) to remove unreacted amines or acids, followed by recrystallization (hexanes) or column chromatography. Common contaminants include residual solvents (THF, DMF), unreacted methylamine, or byproducts from incomplete substitution .
Advanced Research Questions
Q. How does this compound modulate non-classical nanoparticle growth?
In gold nanoparticle synthesis, the compound acts as a capping agent by binding via its thioether and carboxylate groups, stabilizing seeds during hydroxylamine-induced growth. At 9 mM concentration, it suppresses secondary nucleation, leading to anisotropic growth (e.g., blue-shifted SPR peaks). Competing ligands like glutathione alter this mechanism, highlighting structure-dependent surface interactions .
Q. What is its role in synthesizing protein kinase inhibitors, and how are derivatives optimized?
The compound serves as a scaffold for pyrimido[5,4-c]quinolin-5-ones, which inhibit kinases via ATP-binding site interactions. Modifications at the 4-amino and 2-(methylthio) positions enhance selectivity. For example, coupling with octahydroquinoxalin-2(1H)-one derivatives (via DMF/K₂CO₃) yields intermediates with improved binding affinity. Boc-protection of amines further stabilizes these intermediates for downstream functionalization .
Q. How do reaction conditions influence regioselectivity in substitution reactions involving this compound?
Regioselectivity is controlled by:
- Base strength : Strong bases (e.g., DBU) promote deprotonation at the 4-amino group, enabling nucleophilic attack at the 5-carboxylate position .
- Temperature : Higher temperatures (120°C in DMF) favor cyclocondensation with aldehydes to form pyrido[2,3-d]pyrimidin-7(8H)-ones .
- Protecting groups : Boc-protection of amines directs substitution to the pyrimidine ring, avoiding side reactions .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
Discrepancies in yields (e.g., 52% vs. 70% in similar reactions) arise from solvent purity, trace moisture, or variations in workup procedures. Reproducibility is improved by:
- Strict anhydrous conditions (e.g., MgSO₄ drying).
- Standardized chromatography gradients (e.g., 0–50% ethyl acetate in hexane) .
Methodological Tables
| Reaction Optimization Parameters | Conditions | References |
|---|---|---|
| Solvent for nucleophilic substitution | THF, DMF, or DCM | |
| Temperature for cyclocondensation | 80–120°C | |
| Purification method | Column chromatography (SiO₂, EtOAc/hexane) | |
| Key characterization techniques | ¹H NMR, ESI-MS, HRMS |
| Applications in Nanoparticle Synthesis | Observations | References |
|---|---|---|
| Concentration-dependent growth inhibition | 9 mM suppresses secondary nucleation | |
| Ligand competition assays | Glutathione vs. thioether binding |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
